Hibifolin Hibifolin Hibifolin is a natural product found in Sedum album, Helicteres isora, and Abelmoschus manihot with data available.
Brand Name: Vulcanchem
CAS No.: 55366-56-8
VCID: VC0529946
InChI: InChI=1S/C21H18O14/c22-6-2-1-5(3-7(6)23)16-13(28)11(26)10-8(24)4-9(25)17(18(10)33-16)34-21-15(30)12(27)14(29)19(35-21)20(31)32/h1-4,12,14-15,19,21-25,27-30H,(H,31,32)/t12-,14-,15+,19-,21+/m0/s1
SMILES: O[C@H]([C@H]([C@@H]([C@@H](C(O)=O)O1)O)O)[C@@H]1OC2=C3C(C(C(O)=C(C4=CC=C(O)C(O)=C4)O3)=O)=C(O)C=C2O
Molecular Formula: C21H18O14
Molecular Weight: 494.4 g/mol

Hibifolin

CAS No.: 55366-56-8

Cat. No.: VC0529946

Molecular Formula: C21H18O14

Molecular Weight: 494.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Hibifolin - 55366-56-8

Specification

CAS No. 55366-56-8
Molecular Formula C21H18O14
Molecular Weight 494.4 g/mol
IUPAC Name (2S,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-4-oxochromen-8-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Standard InChI InChI=1S/C21H18O14/c22-6-2-1-5(3-7(6)23)16-13(28)11(26)10-8(24)4-9(25)17(18(10)33-16)34-21-15(30)12(27)14(29)19(35-21)20(31)32/h1-4,12,14-15,19,21-25,27-30H,(H,31,32)/t12-,14-,15+,19-,21+/m0/s1
Standard InChI Key KHVMAMXQPVHXTJ-ORYXKJSJSA-N
Isomeric SMILES C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O)O
SMILES O[C@H]([C@H]([C@@H]([C@@H](C(O)=O)O1)O)O)[C@@H]1OC2=C3C(C(C(O)=C(C4=CC=C(O)C(O)=C4)O3)=O)=C(O)C=C2O
Canonical SMILES C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O)O
Appearance Solid powder

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

Hibifolin possesses a molecular weight of 494.4 g/mol and a chemical formula of C₂₁H₁₈O₁₄ . Its structure comprises a gossypetin backbone (a flavone derivative) linked to a glucuronic acid moiety via an 8-O-glycosidic bond . The International Union of Pure and Applied Chemistry (IUPAC) name is (2S,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-4-oxochromen-8-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid .

Table 1: Key Chemical Properties of Hibifolin

PropertyValueSource
Molecular FormulaC₂₁H₁₈O₁₄
Molecular Weight494.4 g/mol
CAS Number55366-56-8
SolubilitySoluble in methanol
Storage Conditions-20°C in dry, dark environments

Structural Features

The compound’s bioactivity is attributed to its hydroxyl-rich structure, which facilitates hydrogen bonding with biological targets. The glucuronic acid moiety enhances solubility and bioavailability, while the catechol group (3,4-dihydroxyphenyl) contributes to antioxidant properties . X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm its stereochemistry, particularly the β-configuration of the glucuronide linkage .

Pharmacological Properties

Antimicrobial Activity

Hibifolin inhibits Staphylococcus aureus virulence by targeting sortase A (SrtA), an enzyme critical for bacterial adhesion and biofilm formation.

Mechanism of Action Against Methicillin-Resistant S. aureus (MRSA)

  • SrtA Inhibition: Hibifolin binds reversibly to SrtA’s active site, disrupting its ability to anchor virulence factors like protein A (SpA) to the bacterial cell wall . Fluorescence resonance energy transfer (FRET) assays demonstrate an IC₅₀ of 31.20 µg/mL .

  • Biofilm Disruption: Treatment with hibifolin (64 µg/mL) reduces biofilm biomass by 40% in MRSA USA300 strains .

  • Synergy with Antibiotics: Combined with cefotaxime, hibifolin lowers the minimum inhibitory concentration (MIC) of the antibiotic by 4-fold, enhancing survival rates in murine pneumonia models .

Table 2: Antimicrobial Effects of Hibifolin

ParameterEffectModel
SrtA Inhibition (IC₅₀)31.20 µg/mLIn vitro
Biofilm Reduction40% at 64 µg/mLMRSA USA300
Survival Rate Improvement80% (vs. 50% for cefotaxime alone)Murine pneumonia

Neuroprotective Effects

Hibifolin mitigates beta-amyloid (Aβ)-induced neurotoxicity in cortical neurons:

  • Adenosine Deaminase (ADA) Inhibition: Exhibits a Ki of 49.92 µM, reducing adenosine metabolism and oxidative stress .

  • Neuronal Viability: At 10 µM, hibifolin increases cell viability by 35% in Aβ-treated neurons .

Mechanisms of Action

Enzyme Inhibition

Hibifolin’s polyhydroxy structure enables interactions with enzymatic active sites:

  • SrtA Binding: Molecular docking reveals hydrogen bonds with Thr-180, Asn-114, and Arg-197 residues, stabilizing the inhibited enzyme conformation .

  • ADA Interaction: The catechol group chelates zinc ions in ADA’s catalytic site, impairing substrate hydrolysis .

Anti-Inflammatory Activity

Hibifolin suppresses pro-inflammatory cytokines (TNF-α, IL-6) by inhibiting NF-κB signaling. In murine models, it reduces lung inflammation by 60% during MRSA infection .

Research Trends and Future Directions

Preclinical Development

Hibifolin is in preclinical testing for MRSA infections, with ongoing studies optimizing its pharmacokinetics and toxicity profile .

Structural Modifications

Derivatization efforts aim to enhance bioavailability by modifying the glucuronic acid moiety, such as methylation of hydroxyl groups .

Table 3: Current Research Focus Areas

AreaObjectiveStatus
PharmacokineticsImprove oral bioavailabilityPreclinical
Combination TherapySynergy with vancomycinIn vitro
NeuroprotectionEfficacy in tauopathy modelsExperimental

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator